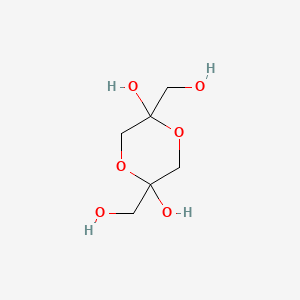

1,3-Dihydroxyacetone dimer

Beschreibung

Eigenschaften

IUPAC Name |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314347 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26776-70-5, 62147-49-3 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26776-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxyacetone (dimer) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Conformational Analysis of 1,3-dihydroxyacetone Dimer

Dimeric Architecture of 1,3-Dihydroxyacetone Dimer

The dimer of 1,3-dihydroxyacetone is chemically identified as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This structure arises from the intermolecular hemiacetal formation between two molecules of 1,3-dihydroxyacetone. researchgate.net The resulting six-membered 1,4-dioxane ring forms the core of the dimer's architecture.

Crystalline Forms and Centrosymmetric Structures

Crystallographic studies have revealed that the this compound can exist in at least three distinct crystalline forms: α, β, and γ. nih.gov These forms, while differing in their crystal packing, share a common fundamental molecular structure. The molecules in all three crystalline forms are trans isomers and possess a centrosymmetric structure. nih.gov This means that the molecule has a center of inversion, where any atom can be reflected through this central point to an identical atom on the opposite side.

| Crystalline Form | Crystal System |

| α (1a) | Triclinic |

| β (1b) | Monoclinic |

| γ (1c) | Monoclinic |

Table 1: Crystalline forms and crystal systems of this compound. nih.gov

Intramolecular Hydrogen Bonding Networks

Monomer-Dimer Equilibrium Dynamics in 1,3-Dihydroxyacetone

In solution, the this compound is not a static entity but exists in a dynamic equilibrium with its monomeric form. researchgate.netacs.org This equilibrium is a critical aspect of its chemistry, as the reactivity of 1,3-dihydroxyacetone often depends on the availability of the monomer.

Solution-Phase Interconversion Mechanisms (e.g., Hemiacetal Formation)

The primary mechanism for the dimerization of 1,3-dihydroxyacetone is the formation of an intermolecular hemiacetal. researchgate.net As a triose, 1,3-dihydroxyacetone cannot form an energetically favorable intramolecular ring structure. researchgate.net Instead, the ketone group of one monomer molecule reacts with a hydroxyl group of a second monomer molecule to form a cyclic hemiacetal, which is the dimer. researchgate.net In solution, this process is reversible. The dimeric structure can dissociate back into two monomeric units. researchgate.net Upon dissolution, the dimer slowly converts to the monomeric forms, which include the ketone form and its hydrate. acs.org

Influence of Solvent Systems and Temperature on Equilibrium Position

The position of the monomer-dimer equilibrium is highly sensitive to the surrounding environment, particularly the solvent system and the temperature. mdpi.com

Solvent Effects: The rate of dissociation of the dimer to the monomer is significantly influenced by the solvent. For instance, in dimethyl sulfoxide (DMSO), the conversion to the monomer is slow, with only 50% completion after 64 hours at room temperature. mdpi.com In contrast, the process is much faster in water, taking only 20 minutes to achieve the same degree of conversion. mdpi.com Generally, polar protic solvents like water facilitate the dissociation of the dimer. The monomer is very soluble in water, ethanol, ether, and acetone. google.com

Temperature Effects: Increasing the temperature generally shifts the equilibrium towards the monomeric form. rose-hulman.edu Heating a solution of the dimer promotes its dissociation. rose-hulman.edu For example, studies have shown that heating an aqueous solution of the dimer leads to an increased concentration of the monomeric species. acs.org This temperature-dependent behavior is crucial for applications where the reactive monomer is the desired species.

| Factor | Influence on Equilibrium |

| Solvent | Polar solvents like water favor the monomeric form. mdpi.com |

| Temperature | Increasing temperature favors the monomeric form. acs.orgrose-hulman.edu |

| Concentration | Higher concentrations favor the dimeric form. acs.org |

| pH | Acidic pH tends to shift the equilibrium towards the dihydroxyacetone monomer, while alkaline pH can favor the formation of glyceraldehyde, an isomer. chinanetsun.com |

Table 2: Factors influencing the Monomer-Dimer Equilibrium of 1,3-Dihydroxyacetone.

Formation of Hydrated Monomers and Carbonyl Species in Solution

When the this compound is dissolved in water, it slowly transitions into its monomeric form. wikipedia.org This equilibrium process, which can take several hours to complete, is dependent on the concentration of the solution. acs.org At concentrations below 27 millimolar, the monomeric species are favored, while at higher concentrations, the dimeric forms can still be detected.

The monomeric 1,3-dihydroxyacetone in an aqueous solution exists in equilibrium between its ketone form and a hydrated form. acs.orgresearchgate.net It has been shown that at room temperature, the equilibrium favors the monomeric species, which includes both the ketonic and hydrated forms. acs.org Specifically, one study using NMR spectroscopy on freshly acquired DHA showed that the monomeric forms constituted the majority of the species, with 60% being the ketonic form and 14% the hydrated form. researchgate.net The various dimeric forms accounted for the remaining 25%. researchgate.net

Tautomerism and Isomerization Pathways of 1,3-Dihydroxyacetone

Ketose-Aldose Isomerization (e.g., to Glyceraldehyde)

1,3-dihydroxyacetone, a ketose, can undergo isomerization to its aldose counterpart, glyceraldehyde. acs.orgmdpi.com This transformation is a classic example of ketose-aldose isomerization, a fundamental process in carbohydrate chemistry often referred to as the Lobry de Bruyn-Alberda van Ekenstein transformation. mdpi.com This isomerization can be catalyzed by both acids and bases. mdpi.com The reaction is reversible and can be influenced by various factors, including the presence of catalysts and the reaction conditions. researchgate.net Enzymes such as triosephosphate isomerase can also facilitate this interconversion. wikipedia.orggoogle.comnumberanalytics.com Studies have shown that this isomerization can proceed through different mechanistic pathways, including proton transfer and hydride shift, with the latter being significantly catalyzed by metal ions like Zn2+. nih.govpnas.orgacs.org

Enediol Intermediate Formation and Significance

The ketose-aldose isomerization of 1,3-dihydroxyacetone to glyceraldehyde proceeds through a crucial intermediate known as an enediol. acs.orgmdpi.comlibretexts.org This intermediate is formed through a process of enolization and tautomerization. numberanalytics.com The presence of a base facilitates the deprotonation of the dihydroxyacetone to form an enediol anion, which then reprotonates to form glyceraldehyde. acs.org Infrared electroabsorption spectroscopy studies have identified the equilibrium of dihydroxyacetone with both E- and Z-enediol tautomers, as well as glyceraldehyde. researchgate.netacs.orgacs.org

Established Synthetic Routes to this compound

The predominant methods for producing this compound rely on the transformation of glycerol, a readily available byproduct of the biodiesel industry. mdpi.comlatech.edu These methods include direct chemical oxidation and microbial fermentation, each with distinct characteristics.

The direct chemical oxidation of glycerol to 1,3-dihydroxyacetone is a well-studied route, though achieving high selectivity can be challenging due to the similar reactivity of glycerol's hydroxyl groups. scielo.br The process typically yields the monomeric form of DHA, which subsequently dimerizes. wikipedia.org Various catalytic systems have been developed to improve the efficiency and selectivity of this conversion.

Key catalysts include precious metals like platinum (Pt) and gold (Au), often in bimetallic formulations to enhance performance. guidechem.comgoogle.comrsc.org The addition of bismuth (Bi) to Pt catalysts, for instance, has been shown to significantly improve the selective oxidation of the secondary hydroxyl group in glycerol, leading to higher DHA yields. latech.edugoogle.commdpi.com Similarly, gold nanoparticles supported on materials like copper-aluminum composite oxides have demonstrated high efficacy. rsc.org A patented three-step chemical synthesis starting from glycerol involves acetalization, oxidation, and subsequent hydrolysis to yield the this compound with a reported purity of 99%. google.com

| Catalyst System | Support | Key Findings | Glycerol Conversion (%) | DHA Selectivity/Yield (%) | Reference |

|---|---|---|---|---|---|

| 1% Bi-5% Pt | Carbon (C) | Bismuth addition greatly improves selectivity to secondary alcohol oxidation. | - | 20% (Yield) | google.com |

| Pt-Bi | MCM-41 | Found to exhibit the highest DHA yield among several tested supports due to high surface area and Pt dispersion. | - | High Yield | latech.eduosti.gov |

| Au | Cu-Al Composite Oxides (Cu/Al molar ratio 5:1) | Demonstrated promising results for selective oxidation under base-free conditions. | 76.7% | 97.3% (Selectivity) | rsc.org |

| Cationic Palladium-based catalysts | - | Allows for high yield and selectivity at room temperature using oxygen or air as co-oxidants. | - | High Yield | wikipedia.org |

The biotechnological production of DHA via microbial fermentation is the foremost method used on an industrial scale. jmb.or.krmedchemexpress.comresearchgate.net This process is regarded as cost-effective and environmentally friendly compared to purely chemical syntheses. nih.govjmb.or.kr The most widely utilized microorganism for this purpose is the bacterium Gluconobacter oxydans, which efficiently converts glycerol into DHA. guidechem.comjseb.jpresearchgate.netnih.gov The key enzyme in this biotransformation is a membrane-bound glycerol dehydrogenase. jmb.or.krresearchgate.net

Research in this area focuses on optimizing fermentation parameters and strain improvement. Strategies include enhancing the culture medium, controlling operational conditions like pH and oxygen supply, and employing advanced fermentation techniques such as fed-batch and repeated fed-batch processes. researchgate.netnih.govnih.gov Furthermore, metabolic engineering and mutagenesis are used to develop overproducing strains of G. oxydans, leading to significant increases in DHA productivity. nih.govjmb.or.kr These efforts have resulted in remarkably high concentrations of DHA, with some studies reporting yields over 300 g/L. scispace.com

| Microorganism Strain | Fermentation Strategy | Key Optimization/Finding | DHA Concentration (g/L) | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans WSH-003–4 | Fed-batch | Metabolic engineering (knockout of an alcohol dehydrogenase gene). | 198.81 | nih.gov |

| Gluconobacter oxydans NBRC 14819T | - | Successful production using raw glycerol containing methanol as a feedstock. | 105.1 | jseb.jp |

| Gluconobacter oxydans I-2-239 | Shake-flask | Strain developed through combined mutagenesis (UV, plasma, ion beam). | 103.5 | jmb.or.kr |

| Gluconobacter oxydans ZJB09112 | Fed-batch | Optimization of culture variables and glycerol feeding strategy. | 161.9 ± 5.9 | nih.gov |

| Gluconobacter oxydans NL71 | Fed-batch (COS-SSTR) | Use of a compressed oxygen supply-sealed and stirred tank reactor. | 301.2 ± 8.2 | scispace.com |

Glycerol Oxidation-Based Syntheses (e.g., Catalytic Oxidation)

Novel Synthetic Approaches and Catalyst Development

Beyond established industrial methods, research continues into novel synthetic pathways for this compound. These approaches aim to provide alternative routes, improve efficiency, or create new polymeric materials derived from the DHA structure.

1,3-Dihydroxyacetone exists as a monomer in equilibrium with its more stable cyclic dimer. wikipedia.orgacs.org The monomer, a triose, cannot form an energetically favorable intramolecular ring and instead reacts intermolecularly to form a hemiacetal dimer. researchgate.net This dimerization occurs spontaneously in solution and can be facilitated by acid catalysis. researchgate.netsmolecule.com For example, using sulfuric acid at low temperatures can achieve yields of 68-75%. The equilibrium between the monomeric and dimeric forms in aqueous solution is a critical aspect of its chemistry, with the dimer dissociating into the monomer over time. researchgate.netnih.gov A method to produce monomeric DHA involves the isomerization of glyceraldehyde using hydroxyapatite as a catalyst; the resulting monomeric DHA then establishes equilibrium with its dimeric forms in solution. nih.govacs.org

Another chemoenzymatic route produces the this compound from glycerol 1,3-dichlorohydrin. scielo.br This three-step synthesis involves:

Selective chlorination of glycerol.

Oxidation of the resulting 1,3-dichlorohydrin to 1,3-dichloroacetone.

Enzymes such as d-fructose-6-phosphate aldolase (EcFSA) and transketolase (TK) are also being explored for their ability to use DHA as a substrate in biocatalytic cascades, linking it with other chemical transformations to create novel, structurally diverse compounds. acs.orgucl.ac.uk

The this compound serves as a monomer for the synthesis of novel polymers. A key strategy involves the polycondensation of a stabilized form of the dimer with triphosgene to create poly(carbonate-acetal)s. acs.orgnih.gov In this process, the dimer is first chemically "locked" via acetal protection of its hydroxyl groups. nih.govgoogle.com This stabilized cyclic dimer is then reacted with triphosgene in a polycondensation reaction. nih.gov The resulting polymers exhibit unique properties, such as higher glass transition temperatures (>40 °C) and thermal decomposition temperatures (>300 °C) compared to typical aliphatic polycarbonates, stemming from the cyclic structure incorporated into the polymer backbone. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 1,3-dihydroxyacetone Dimer

Fundamental Reaction Pathways

The chemical behavior of the 1,3-dihydroxyacetone dimer is characterized by its participation in oxidation, reduction, nucleophilic and electrophilic transformations, as well as condensation and polymerization reactions. smolecule.com

The this compound is susceptible to both oxidation and reduction, targeting its hydroxyl and carbonyl functionalities.

Oxidation: The oxidation of this compound can lead to the formation of its monomer, 1,3-dihydroxyacetone, and glyceraldehyde. Common oxidizing agents used for this transformation include hydrogen peroxide in the presence of ferrous salts. Another method involves the use of pyridinium chlorochromate (PCC). Electrochemical oxidation of glycerol, a precursor to the dimer, can selectively produce 1,3-dihydroxyacetone under acidic conditions (pH 1–4) using gold (Au) catalysts. smolecule.com This method is advantageous as it operates at a lower thermodynamic limiting potential (0.17 V vs. RHE) compared to the potential required for glyceraldehyde formation (0.60 V vs. RHE). smolecule.com

Reduction: Reduction of the this compound yields the corresponding alcohols. A common reagent for this purpose is sodium borohydride.

A summary of common reagents and products in oxidation and reduction reactions is presented in the table below.

| Reaction Type | Common Reagents | Major Products |

| Oxidation | Hydrogen peroxide with ferrous salts, Pyridinium chlorochromate (PCC) | 1,3-Dihydroxyacetone, Glyceraldehyde |

| Reduction | Sodium borohydride | Corresponding alcohols |

The presence of both nucleophilic hydroxyl groups and an electrophilic carbonyl carbon (in the monomeric form) allows the this compound to participate in a variety of transformations. fishersci.ca It can act as a three-carbon building block in both nucleophilic and electrophilic roles. fishersci.ca

Nucleophilic Reactions: The hydroxyl groups of the dimer can act as nucleophiles, reacting with various electrophiles. smolecule.comevitachem.com For instance, the hydroxyl groups can be protected by reacting with trimethylsilyl chloride, which facilitates subsequent reactions with Grignard reagents to produce compounds like 2-phenylglycerol.

Electrophilic Reactions: Under certain conditions, the dimer can serve as an electrophilic reagent. evitachem.com It is a key substrate in aldol condensations, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The dimer's ability to interconvert with its monomer, dihydroxyacetone, is central to the Lobry de Bruyn-Alberda van Ekenstein transformation, a critical isomerization reaction in carbohydrate chemistry involving enediol intermediates.

This compound can undergo condensation and polymerization reactions to form larger, more complex molecules. smolecule.com

Condensation Reactions: The monomeric form of 1,3-dihydroxyacetone undergoes acid-catalyzed condensation. For example, the use of triphosgene in anhydrous dichloromethane can facilitate polycondensation to form the dimer through acetal protection. nih.gov This reaction is sensitive to moisture, which can cause hydrolysis. smolecule.com It can also participate in condensation reactions with other alcohols or carbonyl compounds. smolecule.com

Polymerization Reactions: The unique structure of the this compound, with its dual hydroxyl groups, allows it to form complex structures through polymerization. smolecule.com Polymers derived from 1,3-dihydroxyacetone are an important class of glycerol polymers. nih.gov For instance, the dimer can be locked in its cyclic form by acetal protection and then polycondensed with triphosgene to produce poly(carbonate-acetal)s. nih.gov These polymers exhibit high glass transition temperatures (>40 °C) and thermal decomposition temperatures (>300 °C) due to the cyclic structure in the polymer backbone. nih.gov

Nucleophilic and Electrophilic Transformations

Kinetic Studies of Dimer Dissociation and Interconversion

The dissociation of the this compound into its monomeric form is a critical step that precedes many of its chemical reactions. The kinetics of this process are influenced by several factors.

The rate of dissociation of the this compound is significantly dependent on factors such as concentration, the solvent used, pH, and temperature. mdpi.com

Solvent and Water Content: The dissociation is much faster in water than in aprotic solvents like DMSO. mdpi.com For example, to achieve 50% conversion to the monomer at room temperature, it takes approximately 20 minutes in water, whereas in DMSO it can take as long as 64 hours. mdpi.com The presence of water facilitates the formation of the monomeric gem-diol. researchgate.net

pH: The dissociation is catalyzed by both acids and bases. mdpi.comdntb.gov.ua In aqueous solutions, the dimer dissociates into its ketone and gem-diol forms. researchgate.net Slightly basic pH conditions can favor the transformation of the dimer into a six-membered ring form of glyceraldehyde. researchgate.net

Temperature: An increase in temperature generally increases the rate of dissociation. collectionscanada.gc.ca Kinetic studies using UV-Vis spectroscopy at temperatures ranging from 25–80°C have determined the dimer dissociation energy to be approximately 45 kJ/mol. The rate of the Maillard reaction, which involves the dissociated monomer, is known to increase 2 to 3 times with a 10 °C rise in temperature. collectionscanada.gc.ca

The table below summarizes the influence of various factors on the dissociation rate.

| Factor | Influence on Dissociation Rate |

| Solvent | Significantly faster in protic solvents (e.g., water) compared to aprotic solvents (e.g., DMSO). mdpi.com |

| pH | Catalyzed by both acidic and basic conditions. mdpi.com |

| Temperature | Rate increases with increasing temperature. collectionscanada.gc.ca |

The dissociation of the this compound and its subsequent reactions involve several key intermediates.

When dissolved in water, the dimer exists in equilibrium with its monomeric ketone form and its hydrated gem-diol form. researchgate.net The monomer can then undergo isomerization to its aldose counterpart, glyceraldehyde, through an enediol intermediate. This transformation is a key aspect of the Lobry de Bruyn-Alberda van Ekenstein transformation.

The enediol intermediate is believed to be stabilized in a cyclic hydrogen-bonded conformation. mdpi.com In aqueous solutions of the dissociated dimer, a six-membered ring form is preferred. researchgate.net The reaction of the monomer with primary amines can lead to the formation of a Schiff base, which can then undergo reductive amination or a Heyns rearrangement. researchgate.net In the context of the Maillard reaction, key intermediates known as the Amadori rearrangement product (an aminoketose) and the Heyns rearrangement product (an aminoaldose) are formed, which are precursors to the final brown pigments. collectionscanada.gc.ca

Rate Determination and Influencing Factors (e.g., pH, water content)

Catalysis in this compound Transformations

The dissociation of the this compound into its monomeric form is a pivotal process that can be catalyzed by acids, bases, and metal salts. This transformation is often the rate-determining step for subsequent reactions involving dihydroxyacetone. waikato.ac.nz The efficiency and mechanism of this dissociation are highly dependent on the catalytic conditions employed. mdpi.com

In the presence of an acid catalyst, the dissociation of the this compound proceeds through a proposed mechanism involving the protonation of a hydroxyl group on the dioxane ring. This is followed by the cleavage of a C-O bond, leading to the opening of the ring structure. Subsequent rearrangement and elimination steps result in the formation of two molecules of the monomeric 1,3-dihydroxyacetone. Kinetic studies have provided evidence for this mechanism, with the observation of reaction intermediates under acidic conditions. waikato.ac.nz

The rate of this acid-catalyzed dissociation is influenced by the strength of the acid and the reaction temperature. For instance, the use of a stronger acid or higher temperatures generally leads to a faster rate of monomer formation. This process is fundamental for applications where the monomeric form of dihydroxyacetone is the active reactant.

Base-catalyzed dissociation of the this compound follows a different mechanistic pathway. The reaction is initiated by the deprotonation of a hydroxyl group by the base, which facilitates the ring-opening of the dimer. This process is also influenced by the strength of the base and the reaction conditions. mdpi.com

Research has shown that in aqueous alkaline solutions, the aldol condensation of trioses like dihydroxyacetone follows first-order kinetics with respect to both the triose and the base. mdpi.com However, there is evidence to suggest that the reaction also requires the presence of water, as experiments in anhydrous pyridine yielded no aldol condensation products. mdpi.com This highlights the intricate role of the solvent in the base-catalyzed transformation of the dimer.

Various metal salts, particularly aluminum salts, have been identified as effective catalysts for the transformation of 1,3-dihydroxyacetone. srce.hr These metal ions can act as Lewis acids, coordinating to the oxygen atoms of the dimer and facilitating its dissociation. Beyond dissociation, aluminum salts have been shown to catalyze the conversion of dihydroxyacetone to other valuable chemicals. srce.hr

One significant metal-catalyzed process is the conversion of dihydroxyacetone to lactic acid. srce.hrsigmaaldrich.com Studies have demonstrated that aluminum salts, such as Al2(SO4)3, can effectively catalyze this transformation, achieving high yields under specific temperature and reaction time conditions. srce.hr The catalytic activity of the metal salt is attributed to its ability to provide acidic conditions for the initial dehydration of dihydroxyacetone and to accelerate the subsequent conversion to lactic acid. srce.hr

Table 1: Catalytic Effects on Lactic Acid Formation from Dihydroxyacetone

| Catalyst Combination | Dihydroxyacetone Conversion (%) | Pyruvic Aldehyde Conversion (%) | Lactic Acid Yield (%) |

| HCl/Sn2+ | 100 | 100 | 75 |

Data sourced from a study investigating the conversion of dihydroxyacetone in the presence of various catalysts after a one-hour reaction time. srce.hr

Base-Catalyzed Mechanisms of Dissociation and Reaction

Maillard Reaction Pathways Involving this compound

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars. mdpi.com The monomeric form of 1,3-dihydroxyacetone, being a reducing sugar, readily participates in this reaction. smolecule.com The initial step involves the dissociation of the dimer to its monomeric form, which then reacts with the primary amino groups of amino acids. mdpi.comresearchgate.net

This reaction proceeds through the formation of an unstable N-substituted glycosylamine, also known as a Schiff base. mdpi.com This intermediate then undergoes an Amadori or Heyns rearrangement, leading to the formation of ketosamine or aldosamine compounds, respectively. mdpi.com These rearrangement products are precursors to a cascade of subsequent reactions that result in the formation of a variety of compounds, including brown pigments known as melanoidins. smolecule.com This reaction is notably responsible for the skin-browning effect observed in sunless tanning products containing dihydroxyacetone. smolecule.com

Advanced Analytical and Spectroscopic Characterization of 1,3-dihydroxyacetone Dimer

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the dimeric structure and studying its equilibrium with the monomer in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of the 1,3-dihydroxyacetone dimer in solution. mdpi.comacs.org Both ¹H and ¹³C NMR are used to distinguish between the dimeric and monomeric forms and to study the equilibrium between them. acs.orgsmolecule.com

¹H NMR Spectroscopy: In aqueous solutions, the ¹H NMR spectrum reveals distinct signals for the different forms of DHA. acs.org The monomeric ketone form typically shows a peak around δ 4.41 ppm, while the hydrated monomer appears at approximately δ 3.57 ppm. smolecule.com The dimeric forms also have characteristic signals, and their relative abundance can be determined by integrating the respective peaks. acs.org Studies have shown that in freshly prepared aqueous solutions from solid DHA dimer, the monomeric forms can be the main species, but over time and depending on concentration, the equilibrium can shift. acs.org For example, at high millimolar concentrations, dimeric forms are more favored, while lower concentrations favor the monomeric species. acs.org

¹³C NMR Spectroscopy: ¹³C NMR provides complementary information for structural elucidation. The ketone form of the monomer exhibits a characteristic signal in the downfield region around δ 212.0 ppm, while the hydrated form is observed at approximately δ 95.0 ppm. smolecule.com The carbons of the dimer give rise to their own set of signals, allowing for the identification and quantification of all species in solution. acs.org Interestingly, due to the longer acquisition times for ¹³C NMR compared to ¹H NMR, the sample has more time to equilibrate in the solvent, which can sometimes lead to observing species not readily apparent in the initial ¹H NMR spectrum. acs.org

Dynamic NMR: Dynamic NMR spectroscopy is particularly useful for studying the kinetics of the monomer-dimer equilibrium. By monitoring the changes in the NMR spectra over time and at different temperatures, researchers can understand the rate of dissociation of the dimer into its monomeric forms. acs.org For instance, in dimethyl sulfoxide (DMSO), the conversion of the dimer to the monomer is significantly slower than in water. mdpi.com

| Species | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ketone Monomer | ~4.41 | ~212.0 |

| Hydrated Monomer | ~3.57 | ~95.0 |

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide insights into the molecular structure and bonding within the this compound. mdpi.com These methods are particularly effective for characterizing the solid-state structure.

Infrared (IR) Spectroscopy: IR spectroscopy has been used to confirm the dimeric structure of DHA in its crystalline form. mdpi.com A key diagnostic feature is the absence of the prominent carbonyl (C=O) stretching band around 1740 cm⁻¹, which is characteristic of the monomeric ketone. researchgate.net This indicates that the ketone group is not present in the solid dimer, consistent with its cyclic hemiketal structure. researchgate.net The IR spectrum of the dimer instead shows characteristic bands for O-H and C-O stretching vibrations within the dioxane ring. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and has also been instrumental in confirming the centrosymmetric structure of the dimer in its various crystalline forms. mdpi.comacs.org The vibrational bands observed in the Raman spectra are consistent with the 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol structure. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the kinetics of the dimer's dissociation. While the dimer itself may not have a strong chromophore in the UV-Vis range, the formation of the monomeric ketone, which contains a carbonyl group, can be monitored. cdnsciencepub.com Kinetic studies using UV-Vis spectroscopy at varying temperatures have been employed to determine the dissociation energy of the dimer, which is approximately 45 kJ/mol.

Infrared (IR) and Raman Spectroscopy

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of the this compound, particularly in complex biological and metabolic studies.

In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial. techscience.com These methods allow for the separation and quantification of the DHA dimer from other metabolites in complex mixtures, such as tissue extracts or fermentation broths. techscience.com For instance, untargeted metabolomic analysis using GC-MS has successfully identified this compound as a key differential metabolite in fermented pine needles. techscience.com For accurate quantification in metabolomic studies, rapid sample quenching, often with liquid nitrogen, is necessary to preserve the in vivo monomer-dimer equilibrium.

Isotopic tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. By using isotopically labeled versions of the this compound, such as [2-¹³C]DHA dimer or [¹³C₃]DHA, researchers can follow its incorporation and transformation through various metabolic pathways. acs.org

The labeled dimer is introduced to cells or organisms, and the distribution of the isotope label in downstream metabolites is analyzed, typically by mass spectrometry or NMR. researchgate.netisotope.com This provides quantitative information about the rates (fluxes) of metabolic pathways. nih.gov For example, hyperpolarized [2-¹³C]DHA has been used in perfused mouse livers to study gluconeogenesis, where it was observed to be rapidly metabolized into intermediates of both glycolysis and gluconeogenesis, such as [2,5-¹³C]glucose and [2-¹³C]lactate. researchgate.net These studies are critical for understanding the metabolic roles of DHA and its dimer in both normal physiology and disease states. researchgate.net The ability to synthesize isotopically labeled DHA, often starting from the dimer, is therefore of significant importance for metabolic research. acs.org

Separation and Quantification Methods (e.g., for metabolomic studies)

Crystallographic Analysis of this compound Forms

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing the existence of multiple crystalline polymorphs. nih.gov In its solid form, dihydroxyacetone predominantly exists as a dimer, a cyclic dioxane derivative formed from the association of two monomer units. This structure is specifically identified as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.

Research has successfully characterized three distinct crystalline forms of the this compound, designated as α, β, and γ. nih.gov All three polymorphs are trans isomers, featuring a 1,4-dioxane ring in a stable chair conformation. nih.gov In this arrangement, the hydroxyl groups occupy axial positions, while the hydroxymethyl groups are situated in equatorial dispositions. nih.gov This centrosymmetric configuration is stabilized by a rigid network of intramolecular hydrogen bonds.

The primary structural difference among the forms lies in their crystal systems. The α-form crystallizes in the triclinic system, whereas the β and γ forms exhibit a monoclinic crystal system. nih.gov The detailed investigation into these crystalline structures provides fundamental insights into the stereochemistry and conformational stability of the dimer.

Interactive Table: Crystallographic Data for this compound Polymorphs

| Form | Designation | Crystal System | Molecular Conformation | Key Structural Features |

| Alpha (α) | 1a | Triclinic | trans isomer, chair conformation | Hydroxyl groups in axial position, hydroxymethyl groups in equatorial position. nih.gov |

| Beta (β) | 1b | Monoclinic | trans isomer, chair conformation | Hydroxyl groups in axial position, hydroxymethyl groups in equatorial position. nih.gov |

| Gamma (γ) | 1c | Monoclinic | trans isomer, chair conformation | Hydroxyl groups in axial position, hydroxymethyl groups in equatorial position. nih.gov |

Calorimetric and Thermogravimetric Analysis (e.g., Differential Scanning Calorimetry (DSC))

Calorimetric and thermogravimetric techniques are essential for characterizing the thermal properties of this compound, including its phase transitions and thermal stability. Differential Scanning Calorimetry (DSC) is employed to identify phase transitions, such as melting points and the energies associated with them. For the this compound, a melting point range of 75-80 °C has been reported. sigmaaldrich.com

Differential Thermal Analysis (DTA), a technique similar to DSC, has been used to investigate the thermal behavior of the dimer and its derivatives, providing data on their relative thermal sensitivities. researchgate.net

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound by measuring mass loss as a function of temperature. This analysis can determine the onset temperature of decomposition and quantify the amount of residual mass. TGA has been utilized to assess the thermal stability of related derivatives and to measure carbon deposition on catalysts after reactions involving dihydroxyacetone. researchgate.netunibo.it

Interactive Table: Thermal Properties of this compound

| Thermal Property | Value | Analytical Technique | Reference |

| Melting Point | 75-80 °C | Not Specified (lit.) | sigmaaldrich.com |

| Thermal Behavior | Investigated | Differential Thermal Analysis (DTA) | researchgate.net |

| Phase Transitions | Identifiable | Differential Scanning Calorimetry (DSC) |

Biological and Biochemical Significance of 1,3-dihydroxyacetone Dimer

Metabolic Pathway Integration

The monomer of 1,3-dihydroxyacetone, upon phosphorylation, becomes a critical intermediate, DHAP, that integrates into fundamental energy-producing and biosynthetic pathways. ontosight.aisigmaaldrich.com

Dihydroxyacetone phosphate (DHAP) is a key metabolic intermediate in both glycolysis and gluconeogenesis. core.ac.ukwikipedia.org In the glycolytic pathway, the enzyme aldolase cleaves fructose-1,6-bisphosphate into two three-carbon molecules: DHAP and glyceraldehyde-3-phosphate (G3P). ontosight.aifiveable.me DHAP is then rapidly and reversibly isomerized to G3P by the enzyme triosephosphate isomerase. ontosight.aicore.ac.uk This conversion is crucial as only G3P can continue down the glycolytic pathway to produce pyruvate, generating ATP and NADH for cellular energy. ontosight.aifiveable.me

Conversely, in gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors, DHAP serves as a building block. fiveable.metaylorandfrancis.com Two molecules of triose phosphate, including DHAP, can be combined to eventually form glucose. taylorandfrancis.com DHAP's role extends beyond glucose metabolism; it is also a product in the Calvin cycle in plants and can be derived from the entry of glycerol (from triglycerides) into the glycolytic pathway. wikipedia.org Furthermore, the reduction of DHAP to L-glycerol-3-phosphate is essential for providing the glycerol backbone needed by adipose cells to synthesize new triglycerides. wikipedia.org

DHAP is a central intermediate in the metabolism of fructose, particularly in the liver, kidney, and intestine. droracle.ainih.gov Fructose is first phosphorylated to fructose-1-phosphate by fructokinase. nih.govwikipedia.org Subsequently, the enzyme aldolase B cleaves fructose-1-phosphate into DHAP and glyceraldehyde. droracle.aiwikipedia.org While DHAP can directly enter the glycolytic or gluconeogenic pathways, the glyceraldehyde must first be phosphorylated to G3P by triose kinase. nih.govwikipedia.org This pathway allows fructose to enter glycolysis, bypassing the main regulatory step catalyzed by phosphofructokinase-1, which leads to a more rapid metabolism compared to glucose. droracle.ainih.gov Studies have shown that exogenous exposure to DHA can mimic the effects of high fructose consumption by increasing intracellular DHAP levels, which can lead to cellular stress. nih.gov

Role in Glycolysis and Gluconeogenesis as Dihydroxyacetone Phosphate (DHAP)

Enzymatic Transformations

The monomer, 1,3-dihydroxyacetone, is a substrate for several key enzymes that transform it into metabolically active compounds.

1,3-dihydroxyacetone is a recognized substrate for certain oxidoreductase enzymes. ebi.ac.ukresearchgate.net A notable example is galactose oxidase, a copper-containing fungal enzyme that catalyzes the oxidation of primary alcohols to their corresponding aldehydes. ebi.ac.ukwikipedia.org Interestingly, galactose oxidase catalyzes the oxidation of dihydroxyacetone at a significantly higher rate than its namesake substrate, D-galactose. wikipedia.orgcsic.es Research indicates that the activity towards dihydroxyacetone can be over four times greater than towards galactose. csic.es This reaction involves the oxidation of one of the primary alcohol groups of DHA to an aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. wikipedia.orgamazonaws.com

The conversion of 1,3-dihydroxyacetone (DHA) into the metabolically crucial DHAP is catalyzed by a class of enzymes known as triokinases (also called dihydroxyacetone kinases). nih.govuniprot.org These enzymes facilitate the transfer of a phosphate group from ATP to DHA, forming DHAP and ADP. nih.govuniprot.org The human enzyme, a bifunctional protein encoded by the DAK gene, acts as a homodimer and can phosphorylate both DHA and D-glyceraldehyde. nih.govreactome.org This phosphorylation is the committed step for integrating exogenous DHA into cellular metabolism. nih.govnih.gov The process is essential for utilizing DHA derived from both dietary sources and the breakdown of fructose. nih.govnih.gov

Substrate for Specific Oxidoreductases (e.g., Galactose Oxidase)

Cellular and Molecular Interactions

The cellular interactions of 1,3-dihydroxyacetone are primarily mediated through its conversion to DHAP. DHAP itself does not readily cross cell membranes, so cells rely on the uptake of the membrane-permeable monomer, DHA, which is then trapped intracellularly by phosphorylation. nih.gov Recent research has highlighted a significant molecular interaction where DHAP acts as a signaling molecule, indicating glucose availability to the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway. nih.gov The sensing of DHAP levels by mTORC1 provides a direct link between glycolytic flux and the regulation of cell growth and lipid synthesis. taylorandfrancis.comnih.gov High concentrations of DHA can be inhibitory to some microorganisms, such as Gluconobacter oxydans, by affecting mitotic activity. medchemexpress.com Additionally, as a reactive molecule, DHA can participate in Maillard-type reactions with cellular components like proteins and DNA. nih.gov

Data Tables

Table 1: Key Enzymes in 1,3-Dihydroxyacetone Dimer Metabolism

| Enzyme | EC Number | Function | Pathway(s) |

| Aldolase A/B | 4.1.2.13 | Cleaves Fructose-1,6-bisphosphate (Glycolysis) or Fructose-1-phosphate (Fructose Metabolism) to produce DHAP. fiveable.medroracle.ai | Glycolysis, Fructose Metabolism |

| Triosephosphate Isomerase | 5.3.1.1 | Interconverts DHAP and Glyceraldehyde-3-phosphate. ontosight.aicore.ac.uk | Glycolysis, Gluconeogenesis, Calvin Cycle |

| Triokinase / Dihydroxyacetone Kinase | 2.7.1.28 / 2.7.1.29 | Phosphorylates 1,3-dihydroxyacetone to DHAP. nih.govuniprot.org | Fructose Metabolism, Exogenous DHA utilization |

| Galactose Oxidase | 1.1.3.9 | Oxidizes the primary alcohol group of 1,3-dihydroxyacetone. ebi.ac.ukwikipedia.org | Substrate oxidation |

| Glycerol-3-phosphate Dehydrogenase | 1.1.1.8 | Reduces DHAP to L-glycerol-3-phosphate. wikipedia.org | Lipid Synthesis, Glycolysis |

Table 2: Metabolic Pathways Involving 1,3-Dihydroxyacetone Derivatives

| Pathway | Key Intermediate | Role of Intermediate | Significance |

| Glycolysis | Dihydroxyacetone Phosphate (DHAP) | Product of Fructose-1,6-bisphosphate cleavage; isomerized to G3P. ontosight.aiwikipedia.org | Central to cellular energy (ATP) production. |

| Gluconeogenesis | Dihydroxyacetone Phosphate (DHAP) | Building block for glucose synthesis. core.ac.uktaylorandfrancis.com | Maintains blood glucose levels during fasting. |

| Fructose Metabolism | Dihydroxyacetone Phosphate (DHAP) | Direct product from Fructose-1-phosphate cleavage. droracle.aiwikipedia.org | Allows dietary fructose to be used for energy. |

| Lipid Synthesis | L-Glycerol-3-phosphate (from DHAP) | Provides the backbone for triglyceride synthesis. wikipedia.org | Essential for fat storage and membrane biogenesis. |

Glycation Potential with Proteins and Nucleic Acids

In biological systems, 1,3-dihydroxyacetone can function as a glycating agent for both proteins and nucleic acids. acs.orgnih.gov Glycation is a non-enzymatic reaction between a reducing sugar, like the monomeric form of DHA, and the free amino groups of proteins, lipids, or nucleic acids. nih.gov This process can lead to the formation of Advanced Glycation End-products (AGEs). The reaction of DHA with the amino acids in the protein keratin is the basis for its use in sunless tanning products, resulting in the formation of brown pigments called melanoidins. mdpi.com Beyond the skin, the glycation of other proteins and nucleic acids can impact their structure and function. nih.gov The modification of nucleic acids by reducing sugars can potentially lead to mutations and strand breakage. nih.gov

Impact on Cellular Functions (e.g., human kidney cells)

The metabolic impact of 1,3-dihydroxyacetone has been investigated in various cell models, including human kidney cells. acs.orgnih.gov Studies using human embryonic kidney cells (HEK293T) have explored the incorporation of isotopically labeled DHA into metabolic pathways. acs.orgnih.gov These experiments demonstrated that upon entering the cells, DHA is phosphorylated to form DHAP and contributes to the production of key metabolites in glycolysis and glycogenesis. acs.org

Research has also pointed to the cytotoxic and genotoxic effects of DHA at certain concentrations. nih.gov In various cell lines, including human bronchial epithelial cells (BEAS-2B), lung carcinoma cells (A549), and hepatocellular carcinoma cells (HepG3), exposure to millimolar doses of DHA has been shown to be cytotoxic and induce cell cycle arrest. oup.com Specifically in HEK293T cells, DHA exposure has been linked to autophagy, a cellular process of degradation and recycling of cellular components. oup.com Further studies on metaphase chromosomes revealed that DHA exposure could lead to a significant increase in chromosomal aberrations in cell lines like BEAS-2B and HepG3. oup.com

| Aspect | Key Findings | Relevant Cell/System | Reference |

|---|---|---|---|

| Glycation Potential | Acts as a glycating agent for proteins and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). | General biological systems, skin (keratin). | acs.orgnih.gov |

| Impact on Cellular Functions | Incorporated into glycolysis and glycogenesis. Can induce cytotoxicity, cell cycle arrest, and autophagy at certain concentrations. | Human Embryonic Kidney (HEK293T) cells, various other human cell lines. | acs.orgoup.com |

Applications in Biomedical Research

The unique properties of this compound make it a valuable tool in various areas of biomedical research, from fundamental carbohydrate chemistry to the investigation of potential therapeutic treatments.

Model Compound for Studying Carbohydrate Structure and Function

1,3-dihydroxyacetone is the simplest ketose carbohydrate, and its dimer serves as a stable and convenient form for research. medchemexpress.comtargetmol.comchemondis.com It is frequently used as a model compound for investigating the structure and function of carbohydrates. medchemexpress.commedchemexpress.com Specifically, it is instrumental in studying the Lobry de Bruyn-Alberda van Ekenstein transformation, a critical isomerization reaction that allows for the interconversion of ketoses and aldoses via an enediol intermediate. The stability of the dimeric form compared to the highly reactive monomer makes it particularly suitable for synthetic organic chemistry applications, where it acts as a three-carbon building block for constructing more complex carbohydrate structures.

Investigational Therapeutic Applications (e.g., glycogen storage disease)

There is a history of investigational use of 1,3-dihydroxyacetone in metabolic disorders, most notably glycogen storage disease (GSD). researchgate.net In the 1950s, studies by Dr. Eva Wittgenstein involved administering large oral doses of DHA to children with GSD. wikipedia.org This research was foundational, and the accidental observation that spilled DHA turned the skin brown led to its development as a sunless tanning agent. wikipedia.org More recent research continues to explore its utility in the context of GSD. Studies using precision-cut liver slices have investigated DHA as a gluconeogenic precursor to quantify glucose production rates, showing faster incorporation of DHA into gluconeogenesis compared to glycerol. rug.nl This research helps in understanding the metabolic dysfunctions in GSD and exploring potential therapeutic strategies. rug.nl

Antifungal and Anti-Herpetic Properties

1,3-dihydroxyacetone has been noted for its potential antimicrobial properties. Research has indicated its potential as an antifungal agent, particularly for treating dermatomycosis, which are fungal infections of the skin. researchgate.net In addition to its antifungal activity, some studies have also reported that fractions of plant extracts containing this compound exhibit anti-herpetic properties, suggesting a potential role in combating the herpes simplex virus. neliti.com

| Application Area | Specific Use | Significance | Reference |

|---|---|---|---|

| Carbohydrate Research | Model compound for studying carbohydrate structure and function. | Enables study of fundamental reactions like the Lobry de Bruyn-Alberda van Ekenstein transformation. | medchemexpress.commedchemexpress.com |

| Investigational Therapeutics | Studied as a treatment for Glycogen Storage Disease (GSD). | Serves as a gluconeogenic precursor to study and potentially bypass metabolic blocks in GSD. | researchgate.netrug.nl |

| Antimicrobial Research | Investigated for antifungal and anti-herpetic properties. | Shows potential for treating skin fungal infections (dermatomycosis) and activity against herpes simplex virus. | researchgate.netneliti.com |

Applications in Chemical Synthesis and Materials Science of 1,3-dihydroxyacetone Dimer

An Essential Building Block in Organic Synthesis

1,3-Dihydroxyacetone dimer serves as a fundamental three-carbon electrophilic or nucleophilic reagent, prized for its stability in comparison to its monomeric counterpart, which makes it highly suitable for multi-step synthetic sequences. This stability is a key attribute that allows for its effective use in the construction of more complex organic molecules. fishersci.camyfisherstore.comsmolecule.comfishersci.sefishersci.pt

A Precursor for Variously Substituted Glycerols

One of the significant applications of this compound is its role as a starting material for the synthesis of variously substituted glycerols. For instance, by protecting the hydroxyl groups with trimethylsilyl chloride, the dimer can undergo further reactions with Grignard reagents to produce compounds like 2-phenylglycerol. This pathway highlights the dimer's utility in creating tailored glycerol derivatives with specific functionalities.

A Foundation for Heterocyclic Compounds

The versatility of this compound extends to the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Imidazole Scaffolds: Research has demonstrated the use of this compound in the creation of 1-methyl-5-hydroxymethylimidazole scaffolds. smolecule.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com These imidazole derivatives are of significant interest for their potential biological activities. smolecule.com For example, the reaction of the dimer with benzylamine hydrochloride and potassium thiocyanate leads to the formation of 5-hydroxymethyl-2-mercapto-1-benzylimidazole, a precursor for further derivatization. researchgate.net

Acridinediones: The dimer is also a key reactant in the multicomponent Hantzsch synthesis of novel 9-[1-benzyl-5-(alkylsulfonyl)-1H-2-imidazolyl]perhydro-1,8-acridinediones. researchgate.net This process involves the initial formation of an imidazole intermediate from the dimer, which is then further reacted to construct the complex acridinedione framework. researchgate.net

A Reagent in Aldol Condensations

This compound is an effective three-carbon electrophilic building block in aldol condensation reactions. These reactions are fundamental in organic chemistry for forming carbon-carbon bonds and constructing larger carbohydrate frameworks. While the dimer itself can be formed preferentially in certain aldol-type reactions, its monomer, dihydroxyacetone, readily participates in these condensations. researchgate.net For instance, the aldol condensation of dihydroxyacetone with formaldehyde can be catalyzed to produce various sugar-like molecules. researchgate.netguidechem.com The stability of the dimeric form makes it a reliable source of the monomer for such reactions.

Emerging Catalytic Applications

Beyond its role as a synthetic building block, this compound is also finding application as a catalytic agent, particularly in industrial and petrochemical processes.

A Catalytic Agent in Petrochemical Processes

The dimer is recognized for its utility as a catalytic agent in several petrochemical processes. fishersci.casmolecule.comfishersci.ptevitachem.com Its specific catalytic functions contribute to the efficiency and selectivity of various chemical transformations within the petrochemical industry. smolecule.com

Enhancing Reaction Efficiencies in Industrial Processes

The application of this compound can lead to enhanced reaction efficiencies in various industrial settings. Its catalytic properties can help to increase reaction rates and improve the selectivity of desired products, contributing to more sustainable and economical chemical processes. smolecule.com For example, it has been investigated for its role in the conversion of dihydroxyacetone to lactic acid, a valuable industrial chemical. smolecule.comsmolecule.comsigmaaldrich.comsigmaaldrich.com Furthermore, its monomer has been shown to effectively catalyze the condensation of formaldehyde to aldol and hydroxyketone. guidechem.com

Polymer Chemistry and Material Science

The dimeric form of 1,3-dihydroxyacetone has emerged as a valuable synthon in polymer chemistry, offering a bio-based platform for the creation of novel materials with specialized properties. Its rigid, cyclic structure and inherent functionality are leveraged to produce polymers with distinct thermal and mechanical characteristics, suitable for advanced applications.

Monomer in Poly(carbonate-acetal) Synthesis

This compound serves as a key monomer in the synthesis of poly(carbonate-acetal)s, a class of polymers with promising attributes for biomedical applications. acs.org The synthesis is typically achieved through a solution polycondensation reaction. In this process, a stabilized, "locked" form of the dihydroxyacetone dimer is reacted with triphosgene. acs.orgnih.gov This method has successfully produced polymers with weight-average molecular weights approaching 50,000 g/mol . acs.org

Another synthetic route involves the ring-opening polymerization (ROP) of cyclic carbonate monomers derived from dihydroxyacetone. nih.gov For instance, 2,2-dimethoxypropylene carbonate (MeO₂DHAC), a ketone-protected derivative of dihydroxyacetone, can be polymerized using catalysts like tin(II) octoate (Sn(Oct)₂) to yield poly(dihydroxyacetone carbonate)s. researchgate.net

A significant advantage of using the cyclic dimer structure in the polymer backbone is the resulting increase in thermal properties compared to common aliphatic polycarbonates. acs.orgnih.gov The polymers exhibit elevated glass transition temperatures (Tg) and high thermal decomposition temperatures. acs.orgnih.govacs.org

Table 1: Thermal Properties of Poly(carbonate-acetal)s Derived from this compound

| Polymer Type | Synthesis Method | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Source |

| Poly(carbonate-acetal) | Solution Polycondensation with Triphosgene | >40 °C | >300 °C | acs.orgnih.govacs.org |

| Poly(dihydroxyacetone carbonate) | Ring-Opening Polymerization (ROP) | >40 °C | >300 °C | researchgate.net |

Development of Bio-based Polymers with Tunable Properties

Dihydroxyacetone is an intermediate in glucose metabolism, making it an attractive, bio-based building block for creating new polymeric biomaterials. acs.orgnih.gov The use of such metabolic synthons is predicated on the idea that the degradation products of the polymer can be safely processed and eliminated by the body's natural metabolic pathways. nih.gov This inherent biocompatibility is a significant driver for its use in developing advanced polymers for medical applications. mdpi.comresearchgate.net

The structure of the this compound allows for the development of polymers with tunable properties. scispace.com Researchers have demonstrated that even slight chemical substitutions on the dimer can significantly influence the characteristics of the resulting poly(carbonate-acetal)s. acs.orgacs.org For example, modifying the tertiary alcohol groups at the 2 and 5 positions of the dimer can alter the surface free energy of the final polymer. acs.orgacs.org

Furthermore, copolymerization offers a versatile strategy to fine-tune the properties of DHA-based polymers. By copolymerizing DHA-derived monomers with other cyclic monomers such as lactide, ε-caprolactone, or poly(ethylene glycol) (PEG), a wide range of compositions and properties can be achieved. researchgate.net This approach allows for the creation of materials with tailored degradation rates, mechanical strengths, and hydrophilicity to meet the demands of specific applications. researchgate.netscispace.com

Applications in Tissue-Adhesive Coatings and Biomedical Materials

The unique properties of polymers derived from this compound make them suitable for specialized biomedical applications, particularly in tissue-adhesive coatings and as general biomedical materials. The semicrystalline and hydrophilic nature of poly(dihydroxyacetone carbonate) (PDHAC) contributes to its adhesive properties on tissues.

The biocompatibility of these polymers is a key feature for their use in the medical field. Studies have shown that thin films made from poly(carbonate-acetal)s derived from the DHA dimer can support cell growth in culture, indicating good cytocompatibility. acs.orgacs.org This is a critical requirement for materials intended for tissue engineering scaffolds, wound repair, and drug delivery systems. nih.gov

The ability to functionalize these polymers further enhances their utility. The polymer backbone, after deprotection of certain protecting groups, can present reactive sites for attaching bioactive molecules or for cross-linking, allowing for the creation of hydrogels with tunable properties. researchgate.net The development of these materials from a metabolic synthon like dihydroxyacetone represents a significant advancement in designing biomaterials that are both functional and safely integrated with biological systems. nih.govgoogle.com

Stability, Degradation, and Preservation Strategies for 1,3-dihydroxyacetone Dimer

Factors Influencing Dimer Stability

The stability of the 1,3-dihydroxyacetone dimer and its dissociation into the monomeric form is a dynamic process governed by several environmental factors, including pH, temperature, and the solvent system. nih.gov In its solid state, the dimer exists as a stable six-membered ring, but in solution, it enters an equilibrium with its monomeric ketone and hydrated forms. nih.gov

The pH of an aqueous solution is a critical determinant of dihydroxyacetone's stability. Generally, acidic conditions favor stability, while neutral to alkaline conditions promote degradation. wikipedia.orgmcbiotec.com

Optimal Acidity : An optimal pH range for the stability of DHA solutions is reported to be between 2.0 and 4.0. mcbiotec.com Some sources suggest that solutions are stable at pH levels between 4 and 6. wikipedia.org Formulations have been buffered to a pH of 4.7 to leverage this increased stability. google.com

Alkaline Instability : In solutions with a pH of 8 to 12, DHA is known to degrade, producing hydroxyacetone and methylglyoxal. mcbiotec.com This degradation into brown-colored products is also noted in basic solutions. wikipedia.org

Strongly Acidic Conditions : While moderate acidity is protective, strongly acidic solutions can cause DHA to polymerize. mcbiotec.com

This pH-dependent behavior is crucial in applications where the dimer is dissolved to generate the monomer, as the solution's pH will dictate the active ingredient's longevity.

| pH Range | Effect on Stability | Observed Phenomena | Source |

|---|---|---|---|

| 2.0 - 4.0 | Optimal Stability | Highest stability observed. | mcbiotec.com |

| 4.0 - 6.0 | Stable | Solutions are generally stable. | wikipedia.org |

| > 7.0 (Alkaline) | Unstable | Degradation to hydroxyacetone and methylglyoxal; formation of brown products. | wikipedia.orgmcbiotec.com |

| Strongly Acidic | Unstable | Polymerization of DHA. | mcbiotec.com |

Temperature plays a dual role in the chemistry of the this compound. It influences both the rate of dissociation into the monomer and the rate of chemical degradation. nih.gov

Dissociation : An increase in temperature generally accelerates the dissociation of the dimer into its monomeric form. collectionscanada.gc.ca This is a key consideration when preparing solutions from the solid dimer.

Thermal Degradation : Elevated temperatures are a primary cause of DHA degradation, particularly in solution and at higher concentrations. mcbiotec.com For instance, a 10% aqueous solution of DHA stored at 40°C for six months resulted in a 25% loss of the active ingredient. mcbiotec.com The solid dimer has a melting point in the range of 75-82°C and can begin to decompose at temperatures around 195°C. For preservation, storage at cool temperatures (2-8°C) is recommended.

High-Temperature Decomposition : Under hydrothermal conditions (180-240°C), the dimer undergoes significant decomposition, leading to a mixture of products including glyceraldehyde, methylglyoxal, and various low molecular weight acids. researchgate.net

Anhydrous Conditions : The this compound is hygroscopic and must be protected from moisture to prevent premature hydrolysis and degradation. fishersci.comchemsrc.com Strict moisture control is essential during both storage and chemical synthesis processes involving the dimer. smolecule.com

Solvent Polarity and Solubility : The dimer's solubility varies with solvent polarity. It is soluble in polar aprotic solvents such as ethanol and acetone but is only slightly soluble in water. evitachem.com In contrast, the monomeric form is highly soluble in water, ethanol, ether, and acetone. nih.govgoogle.com

Dissociation Rate in Solvents : The rate of dimer dissociation into the monomer is profoundly influenced by the solvent. The conversion is significantly faster in polar, protic solvents like water compared to aprotic solvents. For example, achieving 50% conversion to the monomer takes only 20 minutes in water, whereas it requires 64 hours in dimethyl sulfoxide (DMSO) at room temperature. nih.gov This highlights the role of the solvent in mediating the stability of the dimeric form.

Temperature Effects on Dimer Dissociation and Degradation

Degradation Pathways and Mechanisms

The degradation of 1,3-dihydroxyacetone, once the dimer dissociates, can proceed through several chemical pathways, primarily involving dehydration and oxidation. These reactions lead to the formation of various byproducts and a loss of the desired compound.

Dehydration is a significant degradation pathway for dihydroxyacetone, particularly under acidic conditions and at elevated temperatures. This process involves the elimination of water molecules, leading to the formation of reactive carbonyl species.

Formation of Pyruvic Aldehyde (Methylglyoxal) : A key dehydration product is pyruvic aldehyde, also known as methylglyoxal. nih.govresearchgate.net This conversion is a critical step in the catalytic transformation of DHA to lactic acid and is promoted by high acidity. srce.hr Under hydrothermal conditions, dehydration to methylglyoxal is a prominent reaction. researchgate.net

Oxidative processes contribute significantly to the degradation of 1,3-dihydroxyacetone. These reactions can be mediated by oxidizing agents or proceed via autooxidation and often result in the cleavage of carbon-carbon bonds.

Incompatibility with Oxidizing Agents : The dimer is incompatible with strong oxidizing agents. fishersci.comchemsrc.com Its thermal decomposition can generate irritating gases, and combustion leads to carbon monoxide and carbon dioxide. chemsrc.comfishersci.fi

Oxidation Products : When subjected to oxidative degradation with reagents like hydrogen peroxide, the this compound breaks down into smaller molecules. The primary products of this reaction are glycolic acid and formic acid. nih.gov This pathway involves the nucleophilic addition of hydrogen peroxide to the carbonyl group of the monomer, followed by cleavage. nih.gov The presence of hydroxyl groups in the molecule makes it susceptible to oxidation, which can form more complex derivatives. evitachem.com

| Degradation Pathway | Key Reactants/Conditions | Major Degradation Products | Source |

|---|---|---|---|

| Dehydration | High acidity, elevated temperature | Pyruvic aldehyde (Methylglyoxal) | researchgate.netsrce.hr |

| Oxidation | Strong oxidizing agents (e.g., H₂O₂) | Glycolic acid, Formic acid | nih.gov |

| Combustion | High heat, fire | Carbon monoxide, Carbon dioxide | chemsrc.comfishersci.fi |

| Alkaline Degradation | pH 8-12 | Hydroxyacetone, Methylglyoxal | mcbiotec.com |

Retro-Aldol Fragmentation

The carbon-carbon bonds within the 1,3-dihydroxyacetone structure are susceptible to cleavage through a retro-aldol fragmentation pathway. This reaction is essentially the reverse of an aldol condensation and is a known degradation route for monosaccharides and related carbonyl compounds. agriculturejournals.czkhanacademy.org

Table 1: Key Findings on Retro-Aldol Fragmentation of Dihydroxyacetone

| Condition | Observation | Primary Products | Source |

|---|---|---|---|

| Gas-phase pyrolysis (400-800°C) | Fragmentation and dehydration reactions occur. | Syngas (CO and H₂) | scispace.com |

Formation of Undesirable Byproducts (e.g., discoloration)

The degradation of 1,3-dihydroxyacetone, particularly in formulation, is often accompanied by the formation of undesirable byproducts, which manifest as discoloration and the development of disagreeable odors. google.comgoogleapis.com The primary cause of the characteristic brown color formation is the Maillard reaction. wikipedia.org This non-enzymatic browning reaction occurs when the carbonyl group of the dihydroxyacetone monomer condenses with amino acids present in proteins. wikipedia.orgmdpi.com

The stability of dihydroxyacetone is highly pH-dependent. In solutions with a pH between 4 and 6, it is relatively stable. wikipedia.org However, in more basic conditions, the degradation process accelerates, leading to the formation of brown products. wikipedia.org This chemical and physical degradation not only results in a loss of the active compound but also compromises the aesthetic qualities of the formulation through discoloration and malodor. google.comgoogleapis.com

Strategies for Enhanced Dimer Preservation

To mitigate degradation and preserve the integrity of this compound, specific strategies related to storage and formulation are employed. These methods aim to limit the dimer's exposure to conditions that promote its conversion to the less stable monomer and subsequent degradation.

Controlled Storage Conditions (e.g., low temperature, inert atmosphere)

Proper storage is fundamental to maintaining the stability of this compound. Due to its hygroscopic nature, protection from moisture is paramount. fishersci.fichemsrc.com It is recommended to store the compound in a tightly closed container in a dry, well-ventilated area. chemsrc.comcdhfinechemical.com Several sources specify storage under an inert atmosphere to further prevent moisture-induced degradation. fishersci.fi Low-temperature storage is also consistently recommended to slow down potential degradation pathways. fishersci.fiavantorsciences.com

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Source(s) |

|---|---|---|---|

| Temperature | Refrigerated; 2-8°C; -20°C | Slows chemical degradation and conversion to monomer. | fishersci.fiavantorsciences.com |

| Atmosphere | Store under an inert atmosphere. | Prevents interaction with atmospheric moisture and oxygen. | fishersci.fi |

| Container | Tightly closed container. | Prevents exposure to moisture and contaminants. | chemsrc.comcdhfinechemical.com |

| Environment | Dry, well-ventilated area; protect from moisture. | The compound is hygroscopic and sensitive to water. | fishersci.fichemsrc.comcdhfinechemical.com |

Formulation Approaches for Stabilization (e.g., cyclic ketal formation)

In aqueous formulations where the dimer is prone to converting to the unstable monomer, stabilization can be achieved through chemical means. googleapis.comgoogle.com A key strategy involves the formation of a more stable cyclic ketal. google.comgoogleapis.comgoogle.com

This process occurs when 1,3-dihydroxyacetone reacts with a polyol (a polyhydric compound with multiple hydroxyl groups) in the presence of an acid catalyst. googleapis.comgoogle.com The keto group of the dihydroxyacetone monomer reacts with the hydroxyl groups of the polyol to form a five-membered cyclic ketal structure. google.com This reaction shifts the equilibrium away from the unstable keto-containing monomer, effectively stabilizing the dihydroxyacetone within the formulation during storage. googleapis.comgoogle.com Upon application, the reaction can revert, releasing the active 1,3-dihydroxyacetone. google.comgoogle.com

Table 3: Components for Stabilization via Cyclic Ketal Formation

| Component Type | Example(s) | Role in Stabilization | Source(s) |

|---|---|---|---|

| Polyol | D-sorbitol, Glycerin, Mannitol | Reacts with DHA to form a stable cyclic ketal. | google.comgoogleapis.com |

| Solvent/Carrier | Ethoxydiglycol | A polyethoxyglycol used as a vehicle in stable formulations. | googleapis.com |

| Acidifying Agent | H₃O⁺ (from DHA itself or added acid) | Catalyzes the ketal formation reaction. | googleapis.comgoogle.com |

Q & A

Q. What are the key structural characteristics of 1,3-dihydroxyacetone dimer, and how are they experimentally validated?

The dimer exists as a six-membered 1,4-dioxane ring with two hydroxymethyl groups at positions 2 and 5, forming a centrosymmetric structure. This conformation is confirmed by infrared (IR) and Raman spectroscopy, which show characteristic O–H stretching and C–O–C ring vibrations. Nuclear magnetic resonance (NMR) analysis further resolves the dimer’s solution-phase equilibria between monomeric and dimeric forms, particularly under varying temperatures . X-ray crystallography of its four polymorphic forms supports the cyclic dimeric structure .

Q. What synthetic routes are available for preparing this compound, and what purity considerations apply?

The dimer is synthesized via dehydration-condensation of monomeric 1,3-dihydroxyacetone under controlled acidic or thermal conditions. A common method involves catalytic oxidation of glycerol followed by dimerization. Purity ≥97% is achievable via recrystallization from ethanol or acetone, with impurities (e.g., residual monomers) monitored by high-performance liquid chromatography (HPLC) or mass spectrometry (MS) . Isotopically labeled variants (e.g., deuterated forms) require specialized protocols, such as using deuterated solvents and catalysts .

Q. How does the dimer’s stability vary under different storage and experimental conditions?

The dimer is hygroscopic and thermally labile. Storage at 2–8°C under nitrogen is critical to prevent hydrolysis back to the monomer. In solution, stability depends on solvent polarity: ethanol or acetone solutions are stable for weeks at –20°C, while aqueous solutions degrade within hours due to hydrolysis. Strong oxidizing agents and acidic/basic conditions accelerate decomposition .

Advanced Research Questions

Q. How can NMR spectroscopy distinguish between monomeric and dimeric forms of 1,3-dihydroxyacetone in dynamic equilibria?